molecular formula C7H13F3N2O2S B11761427 N-[(1R,2R)-2-aminocyclohexyl]-1,1,1-trifluoromethanesulfonamide

N-[(1R,2R)-2-aminocyclohexyl]-1,1,1-trifluoromethanesulfonamide

Katalognummer: B11761427
Molekulargewicht: 246.25 g/mol
InChI-Schlüssel: GZWHPKPKHTUWSS-PHDIDXHHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(1R,2R)-2-aminocyclohexyl]-1,1,1-trifluoromethanesulfonamide is a chemical compound with the molecular formula C7H13F3N2O2S and a molecular weight of 246.25 g/mol . This compound is known for its unique structural features, including a cyclohexyl ring, an amino group, and a trifluoromethanesulfonamide group. It is primarily used in scientific research and has various applications in chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1R,2R)-2-aminocyclohexyl]-1,1,1-trifluoromethanesulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the synthesis generally follows similar steps as the laboratory methods, with optimization for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

N-[(1R,2R)-2-aminocyclohexyl]-1,1,1-trifluoromethanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

N-[(1R,2R)-2-aminocyclohexyl]-1,1,1-trifluoromethanesulfonamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-[(1R,2R)-2-aminocyclohexyl]-1,1,1-trifluoromethanesulfonamide involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethanesulfonamide group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, depending on the specific target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its combination of a cyclohexyl ring, an amino group, and a trifluoromethanesulfonamide group. This unique structure allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds may not .

Eigenschaften

Molekularformel

C7H13F3N2O2S

Molekulargewicht

246.25 g/mol

IUPAC-Name

N-[(1R,2R)-2-aminocyclohexyl]-1,1,1-trifluoromethanesulfonamide

InChI

InChI=1S/C7H13F3N2O2S/c8-7(9,10)15(13,14)12-6-4-2-1-3-5(6)11/h5-6,12H,1-4,11H2/t5-,6-/m1/s1

InChI-Schlüssel

GZWHPKPKHTUWSS-PHDIDXHHSA-N

Isomerische SMILES

C1CC[C@H]([C@@H](C1)N)NS(=O)(=O)C(F)(F)F

Kanonische SMILES

C1CCC(C(C1)N)NS(=O)(=O)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.